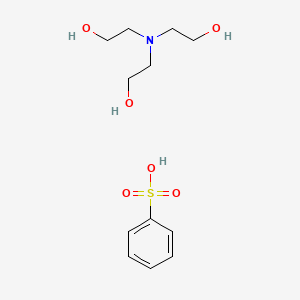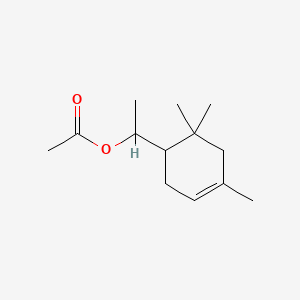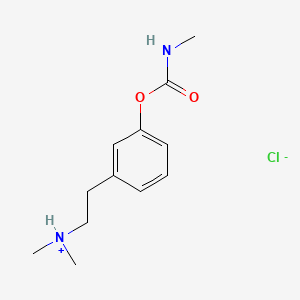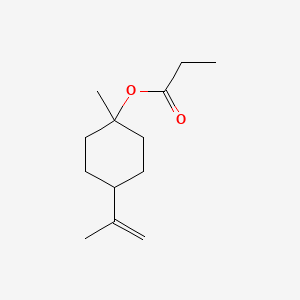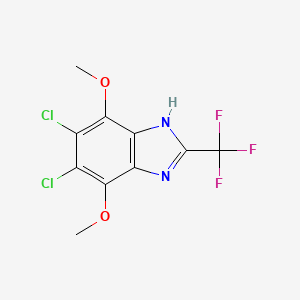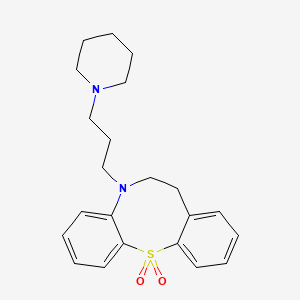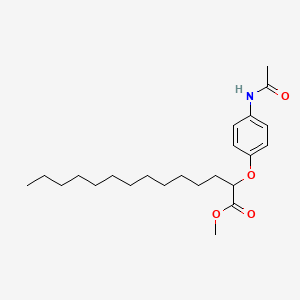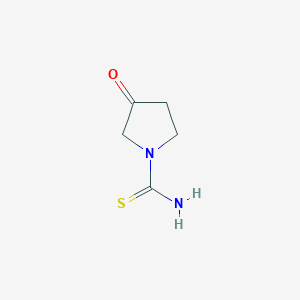
3-Oxopyrrolidine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxopyrrolidine-1-carbothioamide is a heterocyclic compound featuring a pyrrolidine ring with a keto group at the third position and a carbothioamide group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxopyrrolidine-1-carbothioamide can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of a nitrone with a dipolarophile, such as an olefin, can yield the desired pyrrolidine ring structure . Another method involves the Michael addition reactions of carboxylate-substituted enones with nitroalkanes, which can produce pyrrolidine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxopyrrolidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form corresponding carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The carbothioamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the carbothioamide group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Oxopyrrolidine-1-carbothioamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of agrochemicals and materials science for the development of new polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with a keto group at the second position.
Pyrrolidine-2,5-diones: Compounds with keto groups at both the second and fifth positions.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
3-Oxopyrrolidine-1-carbothioamide is unique due to the presence of both a keto group and a carbothioamide group, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C5H8N2OS |
|---|---|
Poids moléculaire |
144.20 g/mol |
Nom IUPAC |
3-oxopyrrolidine-1-carbothioamide |
InChI |
InChI=1S/C5H8N2OS/c6-5(9)7-2-1-4(8)3-7/h1-3H2,(H2,6,9) |
Clé InChI |
WEWULZQFGXJSDS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1=O)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


